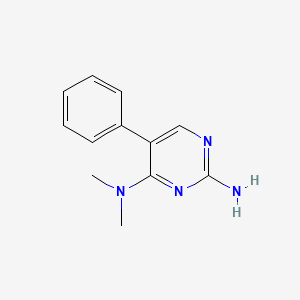

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and phenyl groups under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may require heating to specific temperatures to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antimicrobial Activity

Pyrimidine derivatives, including N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine, have demonstrated notable antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | E. coli | MIC: 500–1000 µg/mL | |

| Brodiprim | Bacterial DHFR | Effective antibacterial | |

| Iclaprim | MRSA strains | Active against resistant strains |

1.2 Antiviral Properties

Pyrimidines are also recognized for their antiviral activity. For instance, some derivatives have been used in treatments for viral infections, including HIV. The compound's ability to inhibit viral replication makes it a candidate for further exploration in antiviral drug development.

Antitubercular Activity

Recent studies have focused on the antitubercular potential of pyrimidine derivatives. This compound has been evaluated for its efficacy against Mycobacterium tuberculosis.

Material Science Applications

Beyond pharmacological uses, pyrimidines are also explored in material science for their potential in organic electronics and photonic devices due to their electronic properties.

Table: Material Science Properties

| Property | Description |

|---|---|

| Conductivity | Potential use in organic semiconductors |

| Photostability | Suitable for applications in photonic devices |

| Thermal Stability | Stability under varying temperature conditions |

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives:

- A study conducted on a series of pyrimidine-based compounds demonstrated their potential as selective inhibitors against specific kinases involved in cancer progression.

- Another investigation focused on the synthesis and evaluation of novel pyrimidines showed promising results as antitubercular agents with lower toxicity profiles compared to existing treatments.

Mécanisme D'action

The mechanism of action of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N~4~,N~4~-dimethyl-5-phenylpyrimidine-2,4-diamine: Similar in structure but may have different functional groups or substituents.

5-Phenyl-2,4-pyrimidinediamine: Lacks the dimethyl groups present in N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine.

Uniqueness

This compound is unique due to its specific biochemical properties and its ability to interact with particular molecular targets. Its structure allows for versatile chemical reactions and applications in various fields of research .

Activité Biologique

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound is known to inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, thereby affecting various biochemical pathways and cellular processes.

Interaction with Enzymes

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases where these pathways are dysregulated.

- Binding Affinity : Studies suggest that the compound's binding affinity to target proteins is crucial for its biological activity.

In Silico Studies

Recent research has employed in silico molecular docking studies to evaluate the binding potential of this compound with various targets. For instance, a study investigating inhibitors of EHMT2 (a histone methyltransferase) found that this compound exhibited promising docking scores and interaction profiles, indicating its potential as a therapeutic agent in managing conditions like β-thalassemia .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme for the survival of the malaria parasite. The inhibitory activity was noted against both wild-type and mutant strains, suggesting a robust mechanism of action .

Case Studies

- Anti-Malarial Activity :

-

Kinase Inhibition :

- Another study focused on the anti-malarial SAR (structure–activity relationship) found that modifications to the pyrimidine structure could enhance potency against Plasmodium falciparum while maintaining selectivity against human kinases . This illustrates the importance of structural optimization in developing effective therapeutics.

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

| Compound Name | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | PfDHFR | 1.3 - 54 | Effective against multiple strains |

| 5-Phenyl-2,4-pyrimidinediamine | PfDHFR | 243 | Less potent than dimethyl derivative |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine | EHMT2 | −10.7 | Promising candidate for β-thalassemia |

Propriétés

IUPAC Name |

4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFGVUAVFLCYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376972 | |

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320424-61-1 | |

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.